Daabd-AE

Description

Structure

3D Structure

Properties

IUPAC Name |

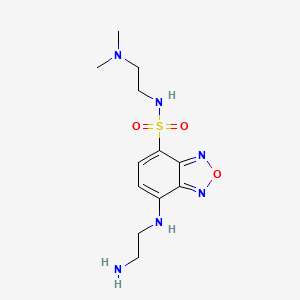

7-(2-aminoethylamino)-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N6O3S/c1-18(2)8-7-15-22(19,20)10-4-3-9(14-6-5-13)11-12(10)17-21-16-11/h3-4,14-15H,5-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTBJERNSIEPPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNS(=O)(=O)C1=CC=C(C2=NON=C12)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Reaction Mechanism of Daabd-AE with Carboxylic Acids for Enhanced Mass Spectrometric Analysis

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the derivatization of analytes is a critical step to enhance sensitivity and chromatographic performance, especially in liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides a detailed exploration of the reaction mechanism between 4-[2-(N,N-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (Daabd-AE) and carboxylic acids, a process pivotal for the sensitive detection of biomarkers such as fatty acids and organic acids in complex biological matrices.

Introduction to this compound and its Application in Bioanalysis

This compound is a specialized derivatization reagent designed to react with carboxylic acids. Its primary application lies in bioanalysis, where it is used to tag carboxylic acid-containing molecules for highly sensitive quantification by LC-MS/MS[1]. The key structural features of this compound are a primary aminoethylamino group, which serves as the reactive site for carboxylic acids, and a tertiary dimethylamino group. This tertiary amine is readily protonated, making the derivatized analyte highly ionizable, which significantly enhances the signal in electrospray ionization mass spectrometry (ESI-MS)[2][3].

The benzoxadiazole core of the molecule can also impart favorable chromatographic properties. This compound has been successfully employed for the analysis of various carboxylic acids, including pristanic acid, phytanic acid, very long-chain fatty acids, and 2-methylcitric acid, often in the context of newborn screening for metabolic disorders[1][2][4].

The Core Reaction: Carbodiimide-Mediated Amidation

The reaction between this compound and a carboxylic acid is an amidation reaction that forms a stable amide bond. This reaction does not proceed spontaneously; it requires the activation of the carboxylic acid's carboxyl group to make it susceptible to nucleophilic attack by the primary amine of this compound. This activation is typically achieved using a carbodiimide coupling agent, most commonly N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP)[2][5].

The overall reaction can be summarized as follows:

R-COOH + this compound + EDC → R-CO-NH-CH₂CH₂-NH-Daabd + EDU

Where R-COOH is the carboxylic acid, and EDU is the N,N'-ethyl-N''-(3-dimethylaminopropyl)urea byproduct.

The Step-by-Step Reaction Mechanism

The reaction proceeds through a multi-step mechanism involving the activation of the carboxylic acid by EDC, followed by the nucleophilic attack of this compound. The role of DMAP as a catalyst will also be elucidated.

Step 1: Activation of the Carboxylic Acid with EDC

The first step is the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. The acidic proton of the carboxylic acid protonates one of the nitrogen atoms of the carbodiimide, making the carbodiimide carbon more electrophilic. The carboxylate then attacks this activated carbon.

Caption: Activation of a carboxylic acid by EDC to form the O-acylisourea intermediate.

Step 2: Nucleophilic Attack by this compound

The primary amino group of this compound, acting as a nucleophile, attacks the carbonyl carbon of the O-acylisourea intermediate. This attack forms a tetrahedral intermediate.

Caption: Nucleophilic attack of this compound on the activated carboxylic acid.

Step 3: Collapse of the Tetrahedral Intermediate and Product Formation

The tetrahedral intermediate is unstable and collapses. The O-acylisourea moiety is an excellent leaving group, and its departure leads to the formation of the stable amide bond between the carboxylic acid and this compound. The byproduct, an N,N'-disubstituted urea (EDU), is also formed.

Caption: Formation of the final amide product and the urea byproduct.

The Role of DMAP as a Catalyst

While the reaction can proceed with EDC alone, the addition of 4-(dimethylamino)pyridine (DMAP) often accelerates the reaction and improves yields. DMAP acts as a nucleophilic catalyst.

Catalytic Cycle of DMAP:

-

Formation of a More Reactive Intermediate: DMAP reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by this compound than the O-acylisourea.

-

Reaction with this compound: The primary amine of this compound then attacks the N-acylpyridinium intermediate.

-

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the final amide product, releasing DMAP, which can then re-enter the catalytic cycle.

Caption: The catalytic role of DMAP in accelerating the amidation reaction.

Experimental Protocol for Derivatization of Carboxylic Acids with this compound

The following is a general protocol for the derivatization of carboxylic acids in a biological sample, such as a dried blood spot (DBS), adapted from published methods[3]. Researchers should optimize the concentrations and incubation times for their specific application.

Materials and Reagents:

-

Carboxylic acid-containing sample (e.g., DBS punch)

-

This compound solution (e.g., 1.2 mM in acetonitrile:water 95:5)

-

EDC solution (e.g., 80 mM in water)

-

DMAP solution (e.g., 80 mM in acetonitrile)

-

Internal standard solution (if applicable)

-

Quenching/dilution solution (e.g., water with 0.1% formic acid)

-

96-well microplate

-

Plate shaker/incubator

-

Centrifuge

Step-by-Step Procedure:

-

Sample Preparation: Place the sample (e.g., a 3.2 mm DBS punch) into a well of a 96-well plate.

-

Addition of Internal Standard: If used, add the internal standard solution to each well.

-

Reagent Addition: Add the reagents to each well in the following sequence:

-

EDC solution

-

DMAP solution

-

This compound solution

-

-

Incubation: Seal the plate and incubate at an elevated temperature (e.g., 60-65°C) with shaking for a specified time (e.g., 45-60 minutes) to allow the reaction to proceed to completion[3][4].

-

Quenching and Dilution: After incubation, add a quenching/dilution solution to stop the reaction and prepare the sample for injection.

-

Centrifugation: Centrifuge the plate to pellet any solid material.

-

Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Workflow Diagram:

Caption: Experimental workflow for this compound derivatization.

Quantitative Data and Performance

The derivatization with this compound significantly enhances the analytical performance for carboxylic acids. The key improvements are:

| Parameter | Observation | Rationale |

| Sensitivity | Major increase in signal intensity in ESI-MS. | The tertiary amine in this compound is highly ionizable, leading to efficient protonation and a strong signal in positive ion mode[2]. |

| Chromatographic Retention | Improved retention on reverse-phase columns. | The derivatized analyte is more non-polar than the parent carboxylic acid, leading to better interaction with the stationary phase[2]. |

| Specificity | High specificity for carboxylic acids. | The reaction conditions are optimized for the amidation of carboxyl groups. |

Published methods have demonstrated low limits of quantification and excellent linearity for various carboxylic acids using this derivatization strategy[5].

Conclusion

The reaction of this compound with carboxylic acids via EDC/DMAP-mediated amidation is a robust and highly effective method for chemical derivatization in quantitative bioanalysis. Understanding the step-by-step mechanism, including the activation of the carboxylic acid and the catalytic role of DMAP, is crucial for optimizing reaction conditions and troubleshooting experimental issues. This derivatization strategy provides the necessary enhancements in sensitivity and chromatographic performance to enable the reliable measurement of low-abundance carboxylic acids in complex biological samples, making it an invaluable tool for clinical research and drug development.

References

-

Dubland, J. A., Rakić, B., Vallance, H., & Sinclair, G. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach . Journal of Mass Spectrometry and Advances in the Clinical Lab, 20, 1–10. [Link]

-

Al-Dirbashi, O. Y., Rashed, M. S., Jacob, M., Al-Amoudi, M., Al-Ahaidib, L. Y., & Al-Sayed, M. M. (2014). Analysis of methylcitrate in dried blood spots by liquid chromatography-tandem mass spectrometry . Journal of Chromatography B, 967, 197–202. [Link]

-

Dubland, J. A., et al. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach . ResearchGate. [Link]

-

Dubland, J. A., Rakić, B., Vallance, H., & Sinclair, G. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach . PubMed. [Link]

Sources

- 1. This compound - CAS-Number 913253-56-2 - Order from Chemodex [chemodex.com]

- 2. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of methylcitrate in dried blood spots by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Chemical Properties of 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (Daabd-AE)

Executive Summary: 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole, commonly abbreviated as Daabd-AE, is a specialized derivatization reagent.[1] It is primarily utilized for the rapid and specific quantification of various carboxylic acids, such as pristanic acid, phytanic acid, and very long-chain fatty acids, in plasma samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound for researchers, scientists, and professionals in drug development and clinical diagnostics.

Introduction to this compound

This compound plays a critical role in bioanalysis, particularly in newborn screening for metabolic disorders.[3][4][5][6][7][8] The accumulation of certain organic acids, like 2-methylcitric acid (MCA) and methylmalonic acid (MMA), can indicate serious inborn errors of metabolism.[3][4][9] Direct analysis of these small, polar molecules by LC-MS/MS is often challenging due to poor ionization efficiency and chromatographic retention.[5][6]

This compound addresses this challenge by reacting with the carboxylic acid functional groups of target analytes. The this compound molecule contains a highly ionizable tertiary amine, which significantly enhances the mass spectrometric sensitivity of the derivatized analyte.[6] This derivatization enables robust and reliable quantification of key biomarkers from complex biological matrices like dried blood spots (DBS).[3][4][5][6][7][8]

Core Chemical Structure and Physicochemical Properties

This compound is an orange powder with a molecular weight of 328.39 g/mol .[1] Its structure features a benzoxadiazole core, a sulfonamide linker, and two aminoethyl side chains, one of which is terminally substituted with a dimethylamino group.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀N₆O₃S | [1] |

| Molecular Weight | 328.39 g/mol | [1] |

| Appearance | Orange powder | [1] |

| Purity | ≥95% (HPLC) | [1] |

| Solubility | Methanol (100 mg/mL), Chloroform (<0.2 mg/mL) | [2] |

| Storage | Stable for at least 2 years at -20°C, protect from light and moisture. | [1] |

Proposed Mechanism of Derivatization

The derivatization of carboxylic acids with this compound is a classic example of an amide coupling reaction. This process requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the primary amine of this compound. This is typically achieved using carbodiimide coupling reagents.

Caption: Fig 1. Amide coupling mechanism for this compound.

Synthesis Strategy

While this compound is commercially available, understanding its synthesis provides insight into its reactivity and potential impurities. The synthesis can be accomplished through a multi-step process involving the formation of the benzoxadiazole core followed by functionalization. A plausible retrosynthetic analysis is outlined below.

Caption: Fig 2. Retrosynthetic analysis of this compound.

A general synthetic protocol would involve the reaction of a suitable benzoxadiazole precursor with the appropriate aminoethyl side chains. A published method for the synthesis of this compound is cited in the literature, providing a basis for its preparation.[3]

Application in Bioanalysis: Derivatization Protocol

The primary application of this compound is in LC-MS/MS analysis of carboxylic acids from biological samples, especially dried blood spots.

Experimental Protocol: Derivatization of MCA from DBS

This protocol is adapted from methodologies used in newborn screening laboratories.[3][6]

Materials:

-

Dried blood spot (DBS) card punch (3.2 mm)

-

This compound solution

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution[3][6]

-

Internal standard solution (e.g., d3-MCA)[3]

-

Acetonitrile

-

96-well deep well plate

Procedure:

-

Punch one 3.2 mm disk from a DBS calibrator, quality control, or patient card into a well of a 96-well plate.[6]

-

Add the internal standard solution to each well.

-

Add the this compound, EDC, and DMAP solutions to initiate the derivatization reaction.

-

Seal the plate and incubate at an elevated temperature (e.g., 65°C) for a specified time (e.g., 45 minutes).[3][4]

-

After incubation, cool the plate and add acetonitrile to precipitate proteins and quench the reaction.

-

Centrifuge the plate to pellet the precipitated proteins and the DBS paper.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

Caption: Fig 3. Workflow for DBS sample derivatization.

Mass Spectrometric Analysis

The derivatized analytes are typically analyzed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.[6] Multiple reaction monitoring (MRM) is used for quantification. For the this compound derivative of MCA, the parent ion (m/z 499.4) fragments to a characteristic product ion (m/z 151.1).[6] This product ion corresponds to the N,N-dimethylaminoethylaminosulfonyl moiety, which is a common fragment for all this compound derivatized species, making it an excellent signature for this type of analysis.[3]

Chemical Properties and Considerations

-

Stability: this compound should be protected from light and moisture to prevent degradation.[1] Solutions should be prepared fresh or stored appropriately to ensure consistent derivatization efficiency.

-

Reactivity: The primary amine on this compound is the reactive site for amide coupling. The reaction is facilitated by activators like EDC and DMAP.[3][6] It is important to note that this compound is not suitable for derivatizing all types of analytes; for instance, it was found to be ineffective for derivatizing methylmalonic acid (MMA) and homocysteine under certain conditions.[6]

-

Selectivity: this compound specifically targets carboxylic acids. This selectivity is crucial for reducing sample complexity and improving the specificity of the analytical method.

Conclusion

This compound is a powerful and essential reagent in modern clinical chemistry and bioanalysis. Its ability to enhance the LC-MS/MS detection of critical carboxylic acid biomarkers has significantly improved the accuracy and throughput of newborn screening tests for metabolic disorders. A thorough understanding of its synthesis, chemical properties, and reaction mechanism is vital for developing and troubleshooting robust analytical methods that rely on its unique derivatization capabilities.

References

-

Chemodex. (n.d.). This compound - CAS-Number 913253-56-2. Retrieved from [Link]

-

Al-Dirbashi, O. Y., et al. (2014). Analysis of methylcitrate in dried blood spots by liquid chromatography-tandem mass spectrometry. JIMD reports, 16, 65–73. Retrieved from [Link]

-

Dubland, J. A., et al. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. Journal of mass spectrometry and advances in the clinical lab, 22, 29–37. Retrieved from [Link]

-

Mahoney, M. J., et al. (1975). Methylmalonicacidemia: biochemical heterogeneity in defects of 5'-deoxyadenosylcobalamin synthesis. Proceedings of the National Academy of Sciences of the United States of America, 72(7), 2799–2803. Retrieved from [Link]

Sources

- 1. This compound - CAS-Number 913253-56-2 - Order from Chemodex [chemodex.com]

- 2. This compound, Derivatization reagent (CAS 913253-56-2) | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of methylcitrate in dried blood spots by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. | Sigma-Aldrich [sigmaaldrich.com]

- 9. Methylmalonicacidemia: biochemical heterogeneity in defects of 5'-deoxyadenosylcobalamin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Daabd-AE Derivatization for Enhanced Mass Spectrometry Sensitivity

This guide provides an in-depth exploration of the 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (Daabd-AE) reagent, a powerful tool for overcoming sensitivity challenges in liquid chromatography-mass spectrometry (LC-MS). We will move beyond simple protocols to dissect the underlying chemical principles, provide field-proven workflows, and offer insights to ensure robust and reliable implementation in your laboratory.

The Fundamental Challenge: Ionization Inefficiency in Mass Spectrometry

The advent of electrospray ionization (ESI) mass spectrometry revolutionized the analysis of complex biological mixtures.[1] However, a persistent challenge remains: not all molecules ionize with equal efficiency. Many critical endogenous metabolites, drug candidates, and biomarkers, particularly small polar molecules like organic acids, exhibit poor ionization, leading to low sensitivity and hindering accurate quantification.[2][3] This limitation is a significant bottleneck in fields ranging from newborn screening to drug development.[3][4]

Chemical derivatization offers a robust solution. By covalently attaching a chemical tag to the analyte of interest, we can fundamentally alter its physicochemical properties to favor efficient ionization. This guide focuses on this compound, a reagent specifically designed to introduce a highly ionizable moiety, thereby amplifying the analyte's signal in the mass spectrometer.

Core Concept: The this compound Reagent and its Mechanism of Action

This compound is a specialized derivatizing agent engineered to react with specific functional groups—most notably carboxylic acids—to dramatically improve their detection by ESI-MS in positive ion mode (ESI+).

The Causality Behind Enhancement: The core of the this compound molecule's function lies in its structure, which incorporates a tertiary amine group.[2] During the ESI process, this amine readily accepts a proton, conferring a stable positive charge to the entire analyte-reagent complex. This "charge-tagging" strategy significantly increases the efficiency with which the derivatized analyte is converted into a gas-phase ion, directly translating to a substantial increase in signal intensity detected by the mass spectrometer.[1][5] The derivatization transforms a poorly-ionizing analyte into a highly-ionizable, hydrophobic derivative that is readily detected.[5]

The reaction typically proceeds via an amidation, where the primary amine of this compound forms a stable amide bond with a carboxylic acid on the target analyte. This requires a coupling agent to first "activate" the carboxylic acid.

Field-Proven Application: Newborn Screening for 2-Methylcitric Acid

A quintessential example of this compound's utility is the second-tier testing of 2-methylcitric acid (MCA) in dried blood spots (DBS) for newborn screening.[3][5][6]

-

The Problem: MCA is a key diagnostic marker for inborn errors of metabolism like propionic acidemia.[5] However, as a tricarboxylic acid, it displays inherently poor sensitivity with ESI-MS/MS, making direct detection from the minute sample volume of a DBS punch unreliable.[2]

-

The Solution: Derivatization with this compound provides the necessary sensitivity boost to achieve robust and reproducible MCA quantification.[2] This improves the overall screening performance by reducing the false-positive rate, which in turn minimizes the need for repeat specimen collection and alleviates parental anxiety.[2][3]

An Essential Field Insight—Specificity of Derivatization: It is crucial to understand that this compound is not a universal solution. During the development of multiplexed assays, attempts to derivatize other key markers like methylmalonic acid (MMA) and homocysteine (HCY) with this compound were unsuccessful. This is presumed to be a result of steric hindrance and electronic factors preventing the amidation reaction from proceeding efficiently.[2] This expert insight underscores the importance of empirical validation for each new analyte and prevents flawed experimental design. For these other analytes, an alternative derivatization chemistry, such as butylation, is required.[2]

Experimental Protocol: A Self-Validating Workflow for MCA in DBS

This protocol is presented as a self-validating system, where an understanding of each component's role ensures a trustworthy and reproducible workflow. It is adapted from validated methods used in newborn screening laboratories.[2]

Principle

This method employs a carbodiimide-mediated coupling reaction. 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates the carboxyl groups of MCA. 4-dimethylaminopyridine (DMAP) acts as a catalyst, facilitating the subsequent nucleophilic attack by the primary amine of the this compound reagent to form a stable amide bond.

Mandatory Materials & Reagents

-

Chemicals: this compound, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-dimethylaminopyridine (DMAP), Acetonitrile (LC-MS Grade), Water (Ultrapure, Type 1).

-

Internal Standard: Stable isotope-labeled MCA (e.g., MCA-d3) is essential for accurate quantification.

-

Hardware: 96-well deep well plates, silicon sealing mats, automated or manual DBS puncher (e.g., 3.2 mm), microplate incubator/shaker, microplate evaporator, centrifuge.[2]

-

Instrumentation: A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS) operating in ESI+ mode.[2]

Step-by-Step Methodology

-

Sample Preparation:

-

Using an automated puncher, punch two 3.2 mm disks from each DBS calibrator, quality control (QC), or patient sample into the wells of a 96-well deep well plate.[2]

-

-

Reagent Preparation (Prepare Fresh):

-

Internal Standard (IS) Solution: Prepare the MCA-d3 internal standard in ultrapure water at the desired concentration (e.g., 1.98 µM).[2]

-

EDC Solution: Prepare an 80 mM solution of EDC in ultrapure water.[2]

-

DMAP Solution: Prepare an 80 mM solution of DMAP in acetonitrile.[2]

-

This compound Solution: Prepare a 1.2 mM solution of this compound in a mixture of acetonitrile and water (e.g., 95:5 v/v).[2]

-

-

The Derivatization Reaction:

-

To each well of the 96-well plate containing the DBS punches, add the reagents sequentially:

-

Seal the plate securely with a silicon mat.

-

Incubate the plate at 60-65°C for 45 minutes with gentle mixing in a microplate incubator/shaker.[5] This elevated temperature is critical for driving the reaction to completion in a reasonable timeframe.

-

-

Post-Derivatization Cleanup (Workflow Dependent):

-

After incubation, the reaction mixture may be centrifuged to pellet the DBS paper.

-

The supernatant can then be diluted or directly injected into the LC-MS/MS system. The specific cleanup steps will depend on the complexity of the sample matrix and the sensitivity of the instrument.

-

Data Presentation: Quantifying the Performance Enhancement

The ultimate measure of a derivatization reagent's utility is the quantifiable improvement in assay performance. This compound derivatization delivers significant gains in sensitivity and analytical reproducibility.[2]

Example LC-MS/MS Parameters for this compound-MCA

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

-

Detection: Multiple Reaction Monitoring (MRM).

-

Example Transitions:

-

Key Instrument Settings: Cone voltage and collision energy must be optimized for the specific derivative and mass spectrometer (e.g., 35 V and 22 eV, respectively).[2]

Performance Metrics Summary

The following table summarizes the typical performance enhancements and validation metrics achieved when using derivatization reagents like this compound.

| Performance Metric | Typical Result | Rationale & Significance | Source |

| Sensitivity Enhancement | 50 to 1,500-fold | Enables detection of trace-level analytes that are otherwise undetectable. | [7] |

| Assay Imprecision (%CV) | < 10.8% | Demonstrates the high reproducibility and robustness of the derivatization workflow. | [2][6] |

| Analyte Recovery | 90.2% to 109.4% | Indicates that the derivatization and extraction process is efficient and accurate. | [2][6] |

| Limit of Detection (LOD) | Femtomole range | Achieves the low detection limits required for clinical and research applications. | [7] |

Conclusion

The this compound reagent is more than a simple chemical; it is an enabling technology for modern LC-MS/MS analysis. By introducing a permanent positive charge, it systematically overcomes the inherent ionization limitations of critical analytes like organic and fatty acids.[5][7] The detailed, validated workflow for MCA analysis serves as a robust template that, with proper validation, can be adapted to other carboxylic acid-containing molecules. As researchers and drug development professionals continue to push the boundaries of detection, understanding and expertly applying derivatization strategies like this compound will remain a cornerstone of generating high-quality, sensitive, and trustworthy quantitative data.

References

-

Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. ResearchGate. Available at: [Link]

-

Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. National Institutes of Health (NIH). Available at: [Link]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. National Institutes of Health (NIH). Available at: [Link]

-

Enhancing electrospray ionization efficiency of peptides by derivatization. National Institutes of Health (NIH). Available at: [Link]

-

Analysis of Methylcitrate in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

-

Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. National Institutes of Health (NIH). Available at: [Link]

-

LC/MS applications in drug development. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC/MS applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Chemical Derivatization in Newborn Screening: A Technical Guide to the Application of DAABD-AE

This guide provides an in-depth technical exploration of 4-[2-(N,N-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE), a critical derivatization reagent, and its application in the newborn screening (NBS) laboratory. We will delve into the rationale behind its use, the mechanism of action, and provide a detailed protocol for its implementation in the sensitive detection of key biomarkers for inborn errors of metabolism.

Introduction: The Analytical Challenge of Newborn Screening

Newborn screening is a cornerstone of preventative public health, aiming for the early identification of infants with certain genetic, metabolic, and congenital disorders.[1] The timely detection of these conditions allows for early intervention, which can significantly improve health outcomes and prevent severe disability or even death.[1][2] The analytical foundation of modern newborn screening is tandem mass spectrometry (MS/MS), a powerful technology capable of simultaneously measuring a wide array of metabolites from a single dried blood spot (DBS).[1][3]

However, not all clinically significant metabolites are readily detectable by MS/MS in their native state. Certain small molecules, particularly carboxylic acids, exhibit poor ionization efficiency and chromatographic retention, leading to low sensitivity and specificity in analytical assays.[4][5] To overcome this analytical hurdle, chemical derivatization is employed. This process involves chemically modifying the target analyte to enhance its physicochemical properties, thereby improving its detectability.

This compound: A Specialized Tool for Enhancing Analyte Detection

This compound is a specialized derivatization reagent designed to react with carboxylic acids.[4][6] Its chemical structure is tailored to introduce a readily ionizable moiety onto the target analyte, significantly boosting its signal in the mass spectrometer.[4] This enhancement is crucial for the accurate quantification of low-abundance biomarkers that are indicative of specific inborn errors of metabolism.

Mechanism of Action

This compound reacts with the carboxyl group of a target molecule to form a stable amide bond.[4] This reaction introduces a tertiary amine group, which is easily protonated during the electrospray ionization (ESI) process in the mass spectrometer. The resulting positively charged derivative is then efficiently detected in the positive ion mode of the MS/MS instrument.

Caption: Workflow of this compound Derivatization for Enhanced LC-MS/MS Analysis.

Application of this compound in Second-Tier Testing for Organic Acidemias

A primary application of this compound in newborn screening is in second-tier testing for organic acidemias, such as propionic acidemia (PA) and methylmalonic acidemia (MMA).[5][7][8] The initial screening for these disorders often relies on the measurement of propionylcarnitine (C3) in the dried blood spot.[8][9] However, elevated C3 levels can have multiple causes and may lead to a high number of false-positive results.[8]

To improve the specificity of the screening process, a second-tier test is performed on the same DBS sample to measure more specific biomarkers, such as 2-methylcitric acid (MCA).[4][8] MCA is a pathognomonic marker for disorders of propionate metabolism.[4] However, its direct measurement by MS/MS is challenging. Derivatization with this compound significantly enhances the sensitivity of MCA detection, allowing for its accurate quantification and reducing the false-positive rate of the initial screen.[4][5][7]

Featured Application: Detection of 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency

3-Methylcrotonyl-CoA carboxylase (3-MCC) deficiency is an inherited disorder of leucine metabolism.[2][10][11][12][13] Newborn screening for 3-MCC deficiency is typically performed by measuring 3-hydroxyisovalerylcarnitine (C5-OH) in dried blood spots using tandem mass spectrometry.[12][14] While not directly derivatized with this compound in primary screening, understanding the broader context of metabolic disorders is crucial for researchers. In cases of ambiguous primary screening results for various organic acidemias, second-tier testing for specific organic acids, enhanced by derivatization, becomes critical for differential diagnosis.

Clinical Presentation of 3-MCC Deficiency (If Untreated) [10][15]

-

Poor appetite

-

Lethargy and excessive sleeping

-

Muscle weakness (hypotonia)

-

Vomiting

-

Irritability and behavioral changes

-

Delayed growth and development

It is important to note that many individuals with 3-MCC deficiency identified through newborn screening remain asymptomatic.[16] A positive newborn screen for 3-MCC requires follow-up testing to confirm the diagnosis.[10] In some instances, an elevated C5-OH in the newborn may be due to maternal 3-MCC deficiency.[12][14]

Experimental Protocol: Quantification of 2-Methylcitric Acid in Dried Blood Spots using this compound Derivatization and LC-MS/MS

This protocol outlines a validated method for the quantification of 2-methylcitric acid (MCA) in dried blood spots as a second-tier test for propionic and methylmalonic acidemias.[4][5][7]

Materials and Reagents

-

Dried blood spot punches (3.2 mm)

-

N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

4-(dimethylamino)pyridine (DMAP)

-

Internal Standard (e.g., isotopically labeled MCA)

-

Methanol

-

Acetonitrile

-

Formic acid

-

Ultrapure water

-

96-well microplates

Step-by-Step Methodology

-

Sample Preparation:

-

Punch a 3.2 mm disc from the dried blood spot into a 96-well microplate.

-

Add the internal standard solution to each well.

-

-

Derivatization:

-

Prepare the derivatization cocktail containing this compound, EDC, and DMAP in an appropriate solvent.

-

Add the derivatization cocktail to each well containing the DBS punch.

-

Seal the plate and incubate at 65°C for 45 minutes.[8]

-

-

Extraction:

-

After incubation, add an extraction solvent (e.g., methanol) to each well.

-

Agitate the plate to ensure complete extraction of the derivatized analyte.

-

Centrifuge the plate to pellet the blood spot disc.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate the derivatized MCA using a suitable C18 reversed-phase column.

-

Detect the analyte using multiple reaction monitoring (MRM) in the positive ion mode.

-

Caption: Experimental Workflow for MCA Quantification using this compound.

Data Analysis and Interpretation

The concentration of MCA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Elevated levels of MCA are highly indicative of a disorder of propionate metabolism and warrant further confirmatory testing and clinical evaluation.

Conclusion: The Value of Derivatization in Advancing Newborn Screening

This compound serves as a powerful enabling tool in the newborn screening laboratory. By chemically modifying otherwise difficult-to-detect biomarkers, it significantly enhances the sensitivity and specificity of LC-MS/MS assays. The application of this compound in second-tier testing for organic acidemias exemplifies the importance of innovative analytical strategies in improving the accuracy and efficiency of newborn screening programs. This ultimately leads to more reliable diagnoses and better outcomes for affected infants. The continued development and application of such advanced methodologies are paramount to the evolution and success of preventative pediatric medicine.

References

- 3-Methylcrotonyl-CoA carboxylase deficiency (3-MCC) - FAMILY FACT SHEET. Michigan Department of Health and Human Services.

- 3-Methylcrotonyl-CoA Carboxylase Deficiency.

- This compound - CAS-Number 913253-56-2. Chemodex.

- Al-Dirbashi, O. Y., et al. (2014). Analysis of Methylcitrate in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry.

- Dubland, J. A., et al. (2021).

- Conditions 3-Methylcrotonyl-CoA Carboxylase Deficiency. Baby's First Test.

- Dubland, J. A., et al. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach.

- 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCC). Revvity.

- 3MCC Fact Sheet. Newborn Screening Fact Sheet.

- Screening newborns for metabolic disorders based on targeted metabolomics using tandem mass spectrometry.

- 3MCC (3-methylcrotonyl-CoA carboxylase deficiency). newbornscreening.info.

- Chen, Y., et al. (2024). Newborn screening and genetic diagnosis of 3-methylcrotonyl-CoA carboxylase deficiency in Quanzhou, China.

- Wilcken, B. (2016). 3-Methylcrotonyl-CoA carboxylase deficiency: to screen or not to screen?.

- Newborn Screening ACT Sheet - Elevated C3 Acylcarnitine. American College of Medical Genetics and Genomics.

- Marsden, D., et al. (2006). Newborn screening for medium chain acyl-CoA dehydrogenase deficiency in England: prevalence, predictive value and test validity based on 1.5 million screened babies.

- This compound, Derivatiz

- Le Bideau, M., et al. (2023). Newborn Screening of Primary Carnitine Deficiency: An Overview of Worldwide Practices and Pitfalls to Define an Algorithm before Expansion of Newborn Screening in France. PubMed Central.

- la Marca, G., et al. (2013). The inclusion of ADA-SCID in expanded newborn screening by tandem mass spectrometry. PubMed.

- Dubland, J. A., et al. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach.

- Wang, T., et al. (2024). The utility of methylmalonic acid, methylcitrate acid, and homocysteine in dried blood spots for therapeutic monitoring of three inherited metabolic diseases.

- la Marca, G., et al. (2013). The inclusion of ADA-SCID in expanded newborn screening by tandem mass spectrometry. SciSpace.

- Schillirò, M., et al. (2020). Neonatal Screening on Tandem Mass Spectrometry as a Powerful Tool for the Reassessment of the Prevalence of Underestimated Diseases in Newborns and Their Family Members: A Focus on Short Chain Acyl-CoA Dehydrogenase Deficiency. MDPI.

- Tajima, G., et al. (2021). Newborn Screening with (C16 + C18:1)/C2 and C14/C3 for Carnitine Palmitoyltransferase II Deficiency throughout Japan Has Revealed C12/C0 as an Index of Higher Sensitivity and Specificity. MDPI.

- Dubland, J. A., et al. (2021).

- van der Sluijs, P. J., et al. (2023). Newborn screening for primary carnitine deficiency: who will benefit? - a retrospective cohort study. PubMed.

- Al-Dirbashi, O. Y., et al. (2014). Analysis of methylcitrate in dried blood spots by liquid chromatography-tandem mass spectrometry. PubMed.

- This compound, Derivatiz

Sources

- 1. Screening newborns for metabolic disorders based on targeted metabolomics using tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dshs.texas.gov [dshs.texas.gov]

- 3. Neonatal Screening on Tandem Mass Spectrometry as a Powerful Tool for the Reassessment of the Prevalence of Underestimated Diseases in Newborns and Their Family Members: A Focus on Short Chain Acyl-CoA Dehydrogenase Deficiency [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound - CAS-Number 913253-56-2 - Order from Chemodex [chemodex.com]

- 7. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of methylcitrate in dried blood spots by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dshs.texas.gov [dshs.texas.gov]

- 10. michigan.gov [michigan.gov]

- 11. 3-Methylcrotonyl-CoA Carboxylase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]

- 12. revvity.com [revvity.com]

- 13. 3MCC (3-methylcrotonyl-CoA carboxylase deficiency) – newbornscreening.info [newbornscreening.info]

- 14. Newborn screening and genetic diagnosis of 3-methylcrotonyl-CoA carboxylase deficiency in Quanzhou,China - PMC [pmc.ncbi.nlm.nih.gov]

- 15. babysfirsttest.org [babysfirsttest.org]

- 16. researchgate.net [researchgate.net]

- 17. This compound, Derivatization reagent (CAS 913253-56-2) | Abcam [abcam.com]

- 18. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Daabd-AE Derivatization for the Detection of Inborn Errors of Metabolism

Abstract

Inborn errors of metabolism (IEMs) represent a diverse group of genetic disorders characterized by deficiencies in specific enzymes or transporters, leading to the accumulation or deficiency of metabolites. Early and accurate diagnosis is paramount to mitigating the often severe clinical consequences. This technical guide provides an in-depth exploration of 4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (Daabd-AE) as a pre-column derivatization reagent for the sensitive and specific analysis of key amino acids and organic acids that serve as biomarkers for various IEMs. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for sample preparation and derivatization, and discuss the subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, clinical scientists, and drug development professionals seeking to leverage advanced analytical techniques for the study and diagnosis of metabolic disorders.

Introduction: The Analytical Challenge of Inborn Errors of Metabolism

The biochemical diagnosis of IEMs hinges on the accurate quantification of endogenous metabolites in biological fluids such as plasma, urine, and dried blood spots (DBS).[1] However, many of these critical biomarkers, which include a wide array of amino acids and organic acids, present significant analytical challenges. These molecules often lack native chromophores or fluorophores, rendering them invisible to common HPLC detectors. Furthermore, their high polarity can lead to poor retention on conventional reversed-phase HPLC columns, and their inherent chemical properties may result in low ionization efficiency in mass spectrometry.[2]

Chemical derivatization addresses these limitations by covalently attaching a tag to the analyte of interest. This process can dramatically improve the analytical characteristics of the target molecule by:

-

Enhancing detectability: Introducing a fluorescent or UV-active moiety.

-

Improving chromatographic separation: Increasing hydrophobicity for better retention on reversed-phase columns.

-

Increasing ionization efficiency for mass spectrometry: Incorporating a readily ionizable group.

This compound has emerged as a versatile derivatization reagent, particularly for carboxylic acids and primary amines, the key functional groups present in many IEM biomarkers.[3][4]

The Chemistry of this compound Derivatization

This compound, or 4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole, is a fluorescent reagent specifically designed for the derivatization of carboxylic acids and primary amines.[5] Its unique structure confers several advantageous properties for bioanalysis.

Reagent Structure and Functional Moieties

The this compound molecule comprises three key functional components:

-

A primary amine group: This is the reactive site that forms a stable amide bond with the carboxyl groups of organic acids.

-

A benzoxadiazole core: This moiety is responsible for the fluorescent properties of the derivatives, allowing for highly sensitive detection. The excitation and emission wavelengths of this compound derivatives are in the visible range (approximately 450 nm and 560 nm, respectively), which helps to reduce interference from endogenous fluorescent compounds in biological samples.[6]

-

A dimethylaminosulfonyl group: This tertiary amine group is readily protonated, significantly enhancing the ionization efficiency of the derivatized analytes in positive ion electrospray ionization mass spectrometry (ESI-MS).[3]

Reaction Mechanism: Carbodiimide-Mediated Amidation

The derivatization of carboxylic acids with this compound is an amidation reaction facilitated by a coupling agent, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP).

The reaction proceeds through the following key steps:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the analyte (e.g., an organic acid) to form a highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack by this compound: The primary amine of the this compound reagent then acts as a nucleophile, attacking the activated carboxyl group.

-

Formation of a Stable Amide Bond: This attack results in the formation of a stable amide bond between the analyte and the this compound tag, releasing an isourea byproduct.

DMAP acts as a catalyst by forming a highly reactive acylpyridinium intermediate, which further accelerates the reaction with this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and have been adapted from validated methods for the analysis of IEM biomarkers in dried blood spots.[3]

Sample Preparation from Dried Blood Spots (DBS)

Accurate and reproducible sample preparation is critical for reliable quantitative analysis.

Protocol 1: Extraction from DBS

-

Punching: Using a manual or automated puncher, excise a 3.2 mm disc from the dried blood spot card into a well of a 96-well deep-well plate.

-

Internal Standard Addition: To each well, add 25 µL of the internal standard solution. The internal standard should be a stable isotope-labeled analogue of the target analyte(s) to correct for matrix effects and variations in extraction and derivatization efficiency.

-

Extraction: Add an appropriate extraction solvent. For many organic acids and amino acids, a mixture of methanol and water is effective.

This compound Derivatization Protocol

This protocol is optimized for the derivatization of carboxylic acids.

Protocol 2: this compound Derivatization of Carboxylic Acids

-

Reagent Preparation:

-

EDC Solution: Prepare an 80 mM solution of EDC in water. This solution should be prepared fresh daily.

-

DMAP Solution: Prepare an 80 mM solution of DMAP in acetonitrile.

-

This compound Solution: Prepare a 1.2 mM solution of this compound in acetonitrile:water (95:5, v/v).

-

-

Derivatization Reaction:

-

To each well containing the extracted sample and internal standard, add the following reagents sequentially:

-

25 µL of 80 mM EDC solution.

-

25 µL of 80 mM DMAP solution.

-

50 µL of 1.2 mM this compound solution.

-

-

Seal the plate securely.

-

Incubate the plate at 60 °C for 60 minutes with shaking (e.g., 600 rpm).

-

-

Quenching and Dilution:

-

After incubation, add 100 µL of water containing 0.1% formic acid to each well to quench the reaction.

-

Shake the plate for 1 minute at 1000 rpm.

-

Centrifuge the plate at 2800 rpm for 10 minutes to pellet any precipitates.

-

-

Sample Transfer:

-

Carefully transfer 150 µL of the supernatant to a new 96-well plate for analysis.

-

Analytical Methodologies

The choice of analytical technique depends on the specific requirements of the assay, including the desired sensitivity, selectivity, and throughput.

HPLC with Fluorescence Detection

The inherent fluorescence of the this compound derivatives allows for highly sensitive detection using a standard HPLC system equipped with a fluorescence detector.

-

Column: A C18 reversed-phase column is typically used for the separation of the derivatized analytes.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: Fluorescence detection is performed with excitation and emission wavelengths set to approximately 450 nm and 560 nm, respectively.[6]

This method is particularly well-suited for targeted analysis of a limited number of analytes and can be a cost-effective alternative to mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the highest sensitivity and specificity, especially in complex biological matrices and for multiplexed analysis, LC-MS/MS is the method of choice. The this compound tag provides a predictable and highly specific fragmentation pattern, which is ideal for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is used, taking advantage of the readily protonated dimethylaminosulfonyl group.

-

Fragmentation: Collision-induced dissociation (CID) of the protonated this compound derivative typically results in a characteristic product ion corresponding to the this compound tag itself. For example, the MRM transition for this compound derivatized 2-methylcitric acid (MCA) is m/z 499.4 > 151.1.[3] This common fragment ion can be used for precursor ion scanning to screen for all this compound derivatized compounds in a sample.

-

Method Validation: A comprehensive method validation should be performed, including assessment of linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and matrix effects, in accordance with regulatory guidelines.

Applications in the Diagnosis of Inborn Errors of Metabolism

This compound derivatization has been successfully applied to the development of sensitive and specific assays for a range of IEMs.

Organic Acidurias

A prominent application is in newborn screening for organic acidurias. For example, a dual derivatization LC-MS/MS method has been validated for the second-tier testing of 2-methylcitric acid (MCA), methylmalonic acid (MMA), and homocysteine from dried blood spots.[3] In this method, this compound is used to derivatize MCA, significantly enhancing its sensitivity and allowing for its reliable detection at clinically relevant concentrations.[3]

Amino Acidopathies

The primary amine group of this compound can also react with the carboxyl groups of amino acids, and the reagent's core structure also allows for reaction with primary amines. While less commonly reported than for organic acids, the principles of this compound derivatization are applicable to the analysis of amino acids. The resulting derivatives would benefit from the same enhancements in chromatographic retention and mass spectrometric detection. Further methods development in this area could expand the utility of this compound for the comprehensive profiling of amino acidopathies.

Performance Characteristics and Comparison with Other Reagents

The choice of derivatization reagent is a critical decision in method development. This compound offers a compelling set of features when compared to other commonly used reagents.

| Reagent | Target Functional Group(s) | Detection Method | Key Advantages | Key Disadvantages |

| This compound | Carboxylic acids, Primary amines | Fluorescence, LC-MS/MS | High sensitivity, specific fragmentation for MS, stable derivatives | Requires coupling agent for carboxylic acids |

| Dansyl Chloride | Primary and secondary amines, Phenols | Fluorescence, LC-MS/MS | Well-established, good sensitivity | Can produce multiple derivatives for some analytes, less stable derivatives than this compound |

| AccQ-Tag (AQC) | Primary and secondary amines | Fluorescence, UV | Rapid reaction, stable derivatives, good for protein hydrolysates | Primarily for amino acids, less versatile for organic acids |

| O-Phthalaldehyde (OPA) | Primary amines | Fluorescence | Rapid reaction, automated derivatization possible | Derivatives can be unstable, does not react with secondary amines |

Table 1: Comparison of Common Derivatization Reagents for Metabolite Analysis

The primary advantage of this compound, particularly for LC-MS/MS applications, is the incorporation of a "charge-tag" in the form of the dimethylaminosulfonyl group. This ensures efficient ionization and provides a common, highly specific fragment ion that can be used for sensitive and selective detection.[3]

Conclusion and Future Perspectives

This compound derivatization has proven to be a powerful tool for the targeted analysis of key biomarkers for inborn errors of metabolism. Its ability to enhance sensitivity, improve chromatographic performance, and provide specific fragmentation patterns for mass spectrometry makes it an invaluable reagent for clinical and research laboratories. The detailed protocols and methodologies presented in this guide provide a solid foundation for the development and validation of robust analytical methods for the diagnosis and monitoring of IEMs.

Future research will likely focus on expanding the application of this compound to a broader range of metabolites, including a comprehensive panel of amino acids. Furthermore, the development of multiplexed assays using this compound derivatization will enable the simultaneous screening for a larger number of IEMs from a single sample, further enhancing the efficiency and cost-effectiveness of metabolic profiling. As our understanding of the metabolic basis of disease continues to grow, versatile and sensitive analytical tools like this compound will play an increasingly critical role in advancing both diagnostics and therapeutic development.

References

-

Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. Journal of Mass Spectrometry and Advances in the Clinical Lab. 2021. [Link]

-

Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. PMC. 2021. [Link]

-

Amino Acid Analysis. Protein Chemistry Lab. N.D. [Link]

-

Analysis of Plasma Amino Acids by HPLC With Photodiode Array and Fluorescence Detection. PubMed. 2007. [Link]

-

Targeted quantification of amino acids by dansylation. PMC. 2014. [Link]

-

Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection. PubMed Central. 2013. [Link]

-

Preparation of an IMI Dye (Imidazole Functional Group) Containing a 4-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole Fluorophore for Labeling of Phosphomonoesters. PubMed. 1999. [Link]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. 2022. [Link]

-

Quantitative analysis of amino acids by HPLC in dried blood and urine in the neonatal period: Establishment of reference values. ResearchGate. 2020. [Link]

-

A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. ResearchGate. 2017. [Link]

-

A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. The Analyst. 2015. [Link]

-

Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent. MDPI. 2023. [Link]

-

Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. N.D. [Link]

-

A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. 2017. [Link]

-

Development and validation of a method for direct, underivatized analysis of free amino acids in rice using liquid chromatography-tandem mass spectrometry. PubMed. 2018. [Link]

-

HPLC of Amino Acids as Dansyl and Dabsyl Derivatives. Semantic Scholar. 2005. [Link]

-

A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. ResearchGate. 2023. [Link]

-

A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. NIH. 2023. [Link]

-

1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. 2005. [Link]

-

N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. ArTS - UniTS. 2021. [Link]

-

Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. N.D. [Link]

-

HPLC-fluorescence determination of bile acids in pharmaceuticals and bile after derivatization with 2-bromoacetyl-6-methoxynaphthalene. PubMed. 1993. [Link]

-

A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS. WUR eDepot. 2023. [Link]

-

Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. PubMed Central. 2022. [Link]

-

A sensitive and rapid method for amino acid quantitation in malaria biological samples using AccQ•Tag UPLC-ESI-MS/MS with multiple reaction monitoring. PMC. 2014. [Link]

-

A Comparative Metabolomics Study of Multiple Urological Diseases by Highly Sensitive Dansylation Isotope Labeling LC-MS. MDPI. 2024. [Link]

-

Quantitative Metabolomic Profiling Using Dansylation Isotope Labeling and Liquid Chromatography Mass Spectrometry. ResearchGate. 2014. [Link]

Sources

- 1. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Analysis of physiological amino acids using dabsyl derivatization and reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. DBD-ED | 189373-41-9 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, reactivity, and spectroscopic properties of 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole, a versatile fluorogenic derivatization reagent commonly known as DAABD-AE. The document delves into the synthetic pathways for this molecule, detailing the key reactions and intermediates. A significant focus is placed on the reactivity of the terminal primary amine of the 2-aminoethylamino group at the 7-position, which is pivotal for its primary application in the sensitive detection of carboxylic acids via HPLC-MS. The guide also explores the inherent fluorescent properties of the 2,1,3-benzoxadiazole (benzofurazan) core and the influence of its substituents on these characteristics. Detailed experimental protocols for its use as a derivatization agent are provided, alongside a discussion of the spectroscopic signatures of the molecule and its derivatives. This guide is intended to be a valuable resource for researchers utilizing this compound in analytical chemistry, as well as for those interested in the broader chemistry of benzoxadiazole-based fluorophores.

Introduction

4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (this compound) is a highly valuable molecule in the field of analytical chemistry, primarily recognized for its role as a pre-column derivatization reagent for the sensitive analysis of carboxylic acids by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[1] The compound's structure is built upon the 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold, a heterocyclic system known for its inherent fluorescence.[2][3] This core is functionalized at the 4- and 7-positions with substituents that impart both specific reactivity and favorable analytical characteristics.

The key to this compound's utility lies in the strategic placement of its functional groups. The 2-aminoethylamino moiety at the 7-position provides a reactive primary amine that readily couples with carboxylic acids to form stable amide bonds.[1] The N,N-dimethylaminoethylaminosulfonyl group at the 4-position, on the other hand, serves a dual purpose. Firstly, the tertiary amine provides a readily ionizable site, significantly enhancing the signal intensity in positive ion electrospray ionization mass spectrometry (ESI-MS). Secondly, this group influences the photophysical properties of the benzoxadiazole core.

This guide will provide a detailed exploration of the chemical synthesis, structural characteristics, and reactivity of this compound, with a particular focus on the mechanistic underpinnings of its application as a derivatization agent.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a central 2,1,3-benzoxadiazole ring substituted at the C4 and C7 positions.

Molecular Formula: C₁₂H₂₀N₆O₃S Molecular Weight: 328.39 g/mol IUPAC Name: 7-[(2-Aminoethyl)amino]-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide Synonyms: this compound, 4-[2-(N,N-Dimethylamino)ethylsulfamoyl]-7-(2-aminoethylamino)benzofurazan

The synthesis of this compound, while not extensively detailed in a single source, can be logically deduced from the synthesis of analogous 4,7-disubstituted 2,1,3-benzoxadiazoles. The most plausible synthetic route commences with a doubly activated benzoxadiazole precursor, such as 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole, which is commercially available.[4][5][6][7] The synthesis proceeds via a two-step nucleophilic aromatic substitution pathway.

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 4-(2-(N,N-Dimethylamino)ethylaminosulfonyl)-7-chloro-2,1,3-benzoxadiazole

The first step involves the selective reaction of the more electrophilic sulfonyl chloride group with N,N-dimethylethylenediamine. The sulfonyl chloride is a significantly better leaving group than the chloride on the aromatic ring, allowing for a regioselective reaction.

-

Protocol:

-

Dissolve 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole in a suitable aprotic solvent such as dichloromethane or acetonitrile.

-

Cool the solution in an ice bath.

-

Slowly add a solution of N,N-dimethylethylenediamine in the same solvent. An excess of the amine or the addition of a non-nucleophilic base (e.g., triethylamine) is recommended to neutralize the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel.

-

Step 2: Synthesis of 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (this compound)

The second step is a nucleophilic aromatic substitution where the chloro group at the 7-position is displaced by ethylenediamine. The electron-withdrawing nature of the benzoxadiazole ring and the sulfonyl group facilitates this substitution.

-

Protocol:

-

Dissolve the product from Step 1 in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add an excess of ethylenediamine to the solution. The excess amine also acts as a base to neutralize the HCl formed.

-

Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress by TLC.

-

After completion, the reaction mixture is cooled and the product is typically precipitated by the addition of water.

-

The solid product can be collected by filtration, washed with water, and dried.

-

Further purification can be performed by recrystallization or column chromatography.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple methylene groups and aromatic protons. The two aromatic protons on the benzoxadiazole ring will appear as doublets in the downfield region. The various methylene groups of the ethylenediamine and N,N-dimethylethylenediamine moieties will exhibit multiplets, and the N-H protons will appear as broad signals. The two methyl groups on the terminal nitrogen will be a sharp singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons of the benzoxadiazole ring, with the carbons attached to heteroatoms being the most deshielded. The carbons of the methylene groups will appear in the aliphatic region, and the methyl carbons will be the most upfield signals.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present:

-

N-H stretching: Broad bands in the region of 3300-3500 cm⁻¹ corresponding to the primary and secondary amines.

-

C-H stretching: Bands in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds.

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ range.

-

S=O stretching: Strong asymmetric and symmetric stretching bands for the sulfonyl group, typically around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

-

C-N stretching: Bands in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode is the most relevant technique for this molecule, given its application. The protonated molecule [M+H]⁺ is expected at m/z 329.4. A characteristic fragmentation pattern is observed upon collision-induced dissociation (CID), with a prominent product ion at m/z 151. This fragment corresponds to the protonated (N,N-dimethylamino)ethylaminosulfonyl moiety, and its high stability and intensity make it ideal for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments in quantitative analyses.

Chemical Reactivity and Applications

The primary reactivity of interest for this compound is the nucleophilicity of the terminal primary amine of the 2-aminoethylamino group at the 7-position. This amine readily participates in amide bond formation with carboxylic acids, a reaction that is central to its use as a derivatization reagent.

Caption: Workflow for the derivatization of carboxylic acids.

Derivatization of Carboxylic Acids

The reaction of this compound with carboxylic acids is typically facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).[2][10][11][12]

-

Mechanism:

-

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

This intermediate can then react with the primary amine of this compound to form a stable amide bond, releasing an N,N'-disubstituted urea byproduct.

-

DMAP acts as a catalyst by forming a more reactive acyl-pyridinium intermediate with the activated carboxylic acid.

-

Experimental Protocol for Carboxylic Acid Derivatization

The following is a general protocol for the derivatization of carboxylic acids with this compound for LC-MS analysis. Optimization of reagent concentrations, reaction time, and temperature may be necessary for specific applications.

-

Sample Preparation: Prepare a solution of the carboxylic acid sample in a suitable solvent (e.g., acetonitrile).

-

Reagent Preparation:

-

Prepare a solution of this compound in acetonitrile.

-

Prepare a solution of EDC in water or a suitable buffer.

-

Prepare a solution of DMAP in acetonitrile.

-

-

Derivatization Reaction:

-

To the carboxylic acid sample, add the EDC solution, followed by the DMAP solution, and finally the this compound solution.

-

Vortex the mixture and incubate at an elevated temperature (e.g., 60-65 °C) for a specific duration (e.g., 45-60 minutes).[2]

-

-

Reaction Quenching and Sample Preparation for LC-MS:

-

After incubation, the reaction can be stopped by the addition of an acidic solution (e.g., 0.1% formic acid in water) to protonate any remaining amines and ensure compatibility with reversed-phase chromatography.

-

The sample is then ready for injection into the LC-MS system.

-

Reactivity of the Sulfonamide Group

The sulfonamide group in this compound is generally stable under the conditions used for derivatization. While sulfonamides can undergo hydrolysis under strongly acidic or basic conditions, they are robust in the typically neutral to slightly acidic or basic conditions of derivatization and chromatography. The electron-donating and -withdrawing nature of the substituents at the 4- and 7-positions influences the overall electronic properties of the benzoxadiazole ring, which in turn can affect the reactivity of the amino groups and the photophysical properties of the fluorophore.

Fluorescent Properties

The 2,1,3-benzoxadiazole core of this compound is a well-established fluorophore.[2][3] The introduction of an electron-donating amino group at the 7-position and an electron-withdrawing sulfonyl group at the 4-position creates a "push-pull" system, which often leads to compounds with interesting photophysical properties, including a large Stokes shift and sensitivity to the solvent environment (solvatochromism).[10][13]

While specific fluorescence data for unreacted this compound is not widely published, its derivatives with carboxylic acids are highly fluorescent, which is the basis of its analytical application. The fluorescence quantum yield of benzoxadiazole derivatives can vary significantly depending on the nature of the substituents and the solvent polarity.[2][10] Generally, these compounds exhibit absorption maxima in the blue to green region of the spectrum and emit in the green to yellow region.

Table 1: Expected Photophysical Properties of this compound and its Derivatives

| Property | Expected Range/Value | Notes |

| Absorption Maximum (λabs) | 450 - 480 nm | Dependent on solvent polarity. |

| Emission Maximum (λem) | 550 - 600 nm | Exhibits a significant Stokes shift. |

| Stokes Shift | 100 - 150 nm | Characteristic of push-pull fluorophores. |

| Fluorescence Quantum Yield (ΦF) | Moderate to High | Can be influenced by solvent and derivatization. |

| Solvatochromism | Pronounced | The emission wavelength is expected to red-shift in more polar solvents. |

Conclusion

4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (this compound) is a meticulously designed molecule that combines specific reactivity with advantageous analytical properties. Its synthesis, though requiring a multi-step approach, is based on well-established heterocyclic chemistry. The primary amine at the 7-position provides a reliable handle for the derivatization of carboxylic acids, while the N,N-dimethylaminoethylaminosulfonyl group at the 4-position ensures high sensitivity in mass spectrometric detection. The inherent fluorescence of the benzoxadiazole core, modulated by its push-pull substituents, underpins its utility as a fluorogenic reagent. This technical guide has provided a comprehensive overview of the chemical structure, synthesis, reactivity, and spectroscopic properties of this compound, offering valuable insights for researchers and scientists in the fields of analytical chemistry, drug development, and beyond.

References